10-Methoxycarbamazepine
Overview
Description
10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is an important intermediate in the synthesis of oxcarbazepine, a well-known anticonvulsant used in the treatment of epilepsy and other neurological disorders .
Mechanism of Action
Target of Action
10-Methoxycarbamazepine is a derivative of carbamazepine, an anticonvulsant drug . The primary targets of carbamazepine are voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and by inhibiting these channels, carbamazepine can control seizure activity .
Mode of Action
Carbamazepine, and by extension this compound, binds preferentially to voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential, thereby controlling seizure activity . Carbamazepine also has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .
Biochemical Pathways
The conversion of carbamazepine to its metabolite, 2-hydroxycarbamazepine, and subsequently to a potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), has been proposed as a possible bioactivation pathway . This pathway involves the cytochrome P450 enzymes, particularly CYP3A4 . The formation of CBZ-IQ may play a role in carbamazepine-induced hypersensitivity .
Pharmacokinetics
It is primarily metabolized in the liver by the CYP3A4 enzyme . The metabolites of carbamazepine include active epoxide form (carbamazepine-10,11 epoxide) .
Result of Action
The inhibition of voltage-gated sodium channels by this compound results in the control of seizure activity . This is due to the prevention of repetitive and sustained firing of action potentials . The drug’s action on serotonin systems may also contribute to its antiseizure effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methoxycarbamazepine is typically synthesized from 10-methoxyiminostilbene. The process involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of a mild acidic reagent in a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the generation of cyanic acid in situ by the reaction of an alkali metal cyanate with a mild acid . The reaction mixture is then subjected to hydrolysis in a biphasic system to obtain oxcarbazepine, with this compound as an intermediate .
Chemical Reactions Analysis
Types of Reactions: 10-Methoxycarbamazepine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxcarbazepine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxcarbazepine: The primary product formed from the oxidation of this compound.
Various substituted derivatives: Depending on the reagents and conditions used, different substituted derivatives can be obtained.
Scientific Research Applications
10-Methoxycarbamazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dibenzazepine derivatives.
Biology: Studies on its biological activity and potential therapeutic uses are ongoing.
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant with a similar structure but different pharmacological properties.
Oxcarbazepine: The primary product synthesized from 10-Methoxycarbamazepine, used as an anticonvulsant.
Licarbazepine: A metabolite of oxcarbazepine with similar therapeutic effects.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of oxcarbazepine. Its methoxy group provides distinct reactivity, making it a valuable compound in the pharmaceutical industry .
Properties
IUPAC Name |
5-methoxybenzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOFBKQWNPKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182884 | |
Record name | 10-Methoxycarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-09-7 | |
Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28721-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxycarbamazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxycarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-METHOXYCARBAMAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 10-Methoxycarbamazepine chosen as an internal standard for Carbamazepine and Carbamazepine-10,11-epoxide analysis?
A1: The selection of an appropriate internal standard for HPLC is crucial for accurate and reliable quantification. this compound possesses several characteristics that make it suitable for analyzing Carbamazepine and its metabolite:
- Structural Similarity: this compound shares a similar chemical structure with both Carbamazepine and Carbamazepine-10,11-epoxide []. This similarity often translates to comparable chromatographic behavior, meaning they will elute at similar times and exhibit similar responses to changes in the HPLC system.
- Distinct Detection: While structurally similar, this compound ideally has a distinct detection profile that allows it to be easily differentiated from the analytes of interest during analysis [].
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